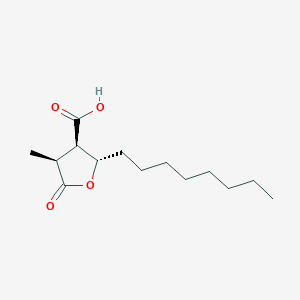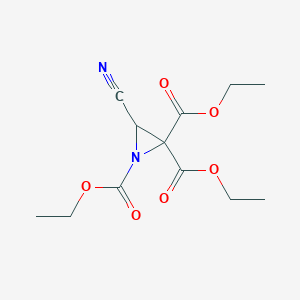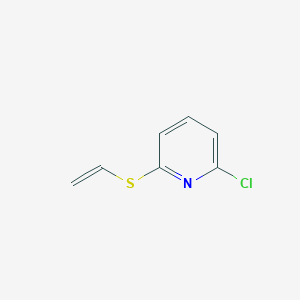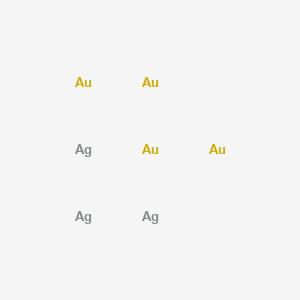
Gold;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold and silver are two of the most well-known and widely used precious metals. They have been utilized for centuries in various applications, including jewelry, currency, and industrial processes. The compound “Gold;silver” refers to a combination of these two metals, often in the form of nanoparticles or alloys, which exhibit unique properties due to the synergistic effects of both metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold and silver nanoparticles can be synthesized using various methods, including chemical reduction, photochemical synthesis, and green synthesis using plant extracts. Chemical reduction involves reducing metal salts (such as gold chloride and silver nitrate) using reducing agents like sodium citrate or sodium borohydride . Photochemical synthesis utilizes light to reduce metal ions in the presence of stabilizing agents . Green synthesis employs plant extracts containing phytochemicals that act as reducing and stabilizing agents .
Industrial Production Methods: Industrial production of gold and silver nanoparticles often involves large-scale chemical reduction processes. These methods are optimized for high yield and consistency, using controlled reaction conditions such as temperature, pH, and concentration of reactants . Vacuum sputtering and laser ablation are also used for producing nanoparticles with specific properties .
Chemical Reactions Analysis
Types of Reactions: Gold and silver compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, gold and silver nanoparticles can be oxidized by strong oxidizing agents, leading to the formation of metal oxides . Reduction reactions are commonly used in the synthesis of these nanoparticles, where metal ions are reduced to their elemental form .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of gold and silver nanoparticles include sodium citrate, sodium borohydride, and plant extracts . Reaction conditions such as pH, temperature, and concentration of reactants play a crucial role in determining the size, shape, and stability of the nanoparticles .
Major Products Formed: The major products formed from these reactions are gold and silver nanoparticles with specific sizes and shapes, which can be tailored for various applications. These nanoparticles exhibit unique optical, electronic, and catalytic properties due to their high surface area and surface plasmon resonance .
Scientific Research Applications
Gold and silver nanoparticles have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including oxidation and reduction processes . In biology and medicine, gold and silver nanoparticles are utilized for drug delivery, imaging, and as antimicrobial agents . They are also used in industry for applications such as sensors, electronics, and environmental remediation .
Mechanism of Action
The mechanism of action of gold and silver nanoparticles involves their interaction with biological molecules and cells. Gold nanoparticles can bind to proteins and DNA, affecting cellular processes and signaling pathways . Silver nanoparticles exert their effects by generating reactive oxygen species, disrupting cell membranes, and interacting with cellular components . These interactions lead to antimicrobial, anticancer, and other therapeutic effects .
Comparison with Similar Compounds
Gold and silver nanoparticles are often compared with other metal nanoparticles such as platinum and palladium. While all these nanoparticles exhibit unique properties, gold and silver nanoparticles are particularly valued for their biocompatibility and low toxicity . Silver nanoparticles are known for their strong antimicrobial properties, while gold nanoparticles are preferred for biomedical imaging and drug delivery due to their stability and ease of functionalization .
Similar Compounds:- Platinum nanoparticles
- Palladium nanoparticles
- Copper nanoparticles
Gold and silver nanoparticles stand out due to their unique combination of properties, making them versatile and valuable in various scientific and industrial applications .
Properties
CAS No. |
612490-38-7 |
|---|---|
Molecular Formula |
Ag3Au4 |
Molecular Weight |
1111.471 g/mol |
IUPAC Name |
gold;silver |
InChI |
InChI=1S/3Ag.4Au |
InChI Key |
GDQRFVNGZJADKT-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[Ag].[Ag].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


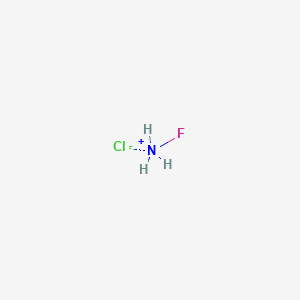

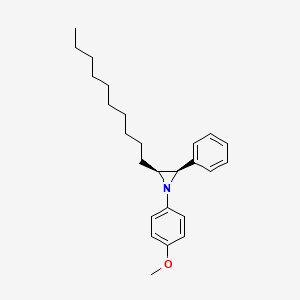

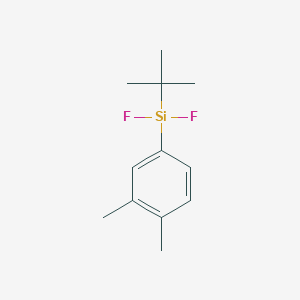
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
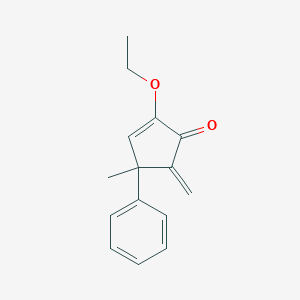
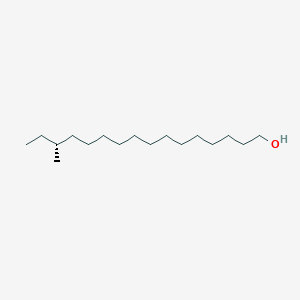
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
